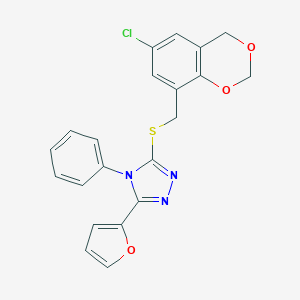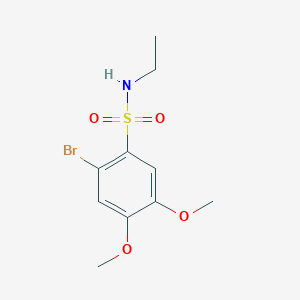
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone, also known as BHET, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BHET is a synthetic compound that can be produced through various methods, each with its own advantages and limitations. In
作用機序
The mechanism of action of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has several advantages for use in lab experiments, including its synthetic availability and its potential applications in various fields. However, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone, including the development of new synthesis methods, the exploration of its potential applications in medicine and materials science, and the study of its mechanism of action. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone also has potential applications in the development of new drugs for the treatment of inflammatory and cancerous diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone and its potential toxicity.
合成法
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone can be synthesized through various methods, including the reaction of 4-bromoaniline with 4-hydroxyacetophenone in the presence of a base and a solvent. This reaction results in the formation of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone as a yellow solid. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted synthesis. Each method has its own advantages and limitations, and the choice of synthesis method depends on the specific application of 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone.
科学的研究の応用
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties. 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has also been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In environmental science, 2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone has been used as a model compound to study the degradation of bisphenol A, a common environmental pollutant.
特性
製品名 |
2-(4-Bromoanilino)-1-(4-hydroxyphenyl)ethanone |
|---|---|
分子式 |
C14H12BrNO2 |
分子量 |
306.15 g/mol |
IUPAC名 |
2-(4-bromoanilino)-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H12BrNO2/c15-11-3-5-12(6-4-11)16-9-14(18)10-1-7-13(17)8-2-10/h1-8,16-17H,9H2 |
InChIキー |
GZYDJAASVJSDPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Br)O |
正規SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)




![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)